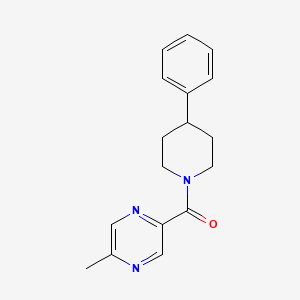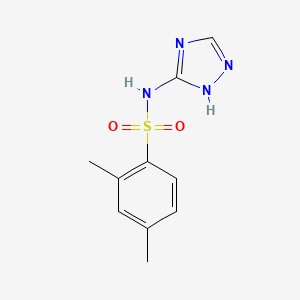![molecular formula C19H22N2O3 B7499121 2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499121.png)
2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide is not fully understood. However, it has been shown to interact with various molecular targets such as histone deacetylases, beta-amyloid peptides, and dopamine receptors. It has been hypothesized that its therapeutic effects are mediated through the modulation of these targets.
Biochemical and Physiological Effects:
2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the aggregation of beta-amyloid peptides, which are known to contribute to the pathogenesis of Alzheimer's disease. In addition, it has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, which are known to contribute to the pathogenesis of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties and potential for the treatment of Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the research on 2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide. One of the future directions is to further investigate its mechanism of action and molecular targets. Another future direction is to optimize the synthesis method to achieve higher yields and purity of the compound. In addition, further studies are needed to determine its safety and efficacy in animal models and clinical trials. Finally, future studies should explore the potential of this compound in combination with other drugs for the treatment of various diseases.
In conclusion, 2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It has potential therapeutic applications in various diseases and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential and limitations for clinical use.
Synthesis Methods
The synthesis of 2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide has been achieved through various methods. One of the most commonly used methods is through the reaction of 2-methylbenzoic acid with 5-methylfurfural in the presence of sulfuric acid, followed by the reaction with piperidine and benzoyl chloride. Another method involves the reaction of 2-methylbenzoic acid with 5-methylfurfurylamine in the presence of trifluoroacetic acid, followed by the reaction with piperidine and benzoyl chloride. These methods have been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been studied for its potential to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the pathogenesis of the disease. In Parkinson's disease, it has been studied for its potential to protect dopaminergic neurons from oxidative stress and neuroinflammation.
properties
IUPAC Name |
2-methyl-N-[1-(5-methylfuran-2-carbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-3-4-6-16(13)18(22)20-15-9-11-21(12-10-15)19(23)17-8-7-14(2)24-17/h3-8,15H,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJIZZALQRVNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)




![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)

![4-[[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7499100.png)
![2-methyl-N-[1-[3-(tetrazol-1-yl)benzoyl]piperidin-4-yl]benzamide](/img/structure/B7499114.png)
![N-[1-(1,5-dimethylpyrrole-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499131.png)

![N-[4-[2-(4-chlorophenoxy)ethyl-methylamino]-4-oxobutyl]thiophene-2-carboxamide](/img/structure/B7499143.png)
![1-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B7499150.png)